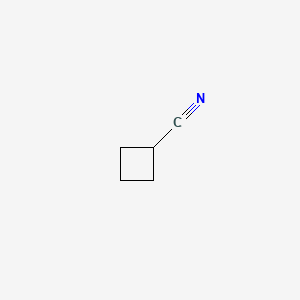

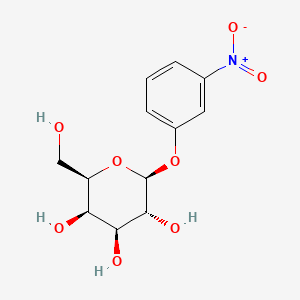

![molecular formula C17H12ClN3O4S B1294000 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142210-59-0](/img/structure/B1294000.png)

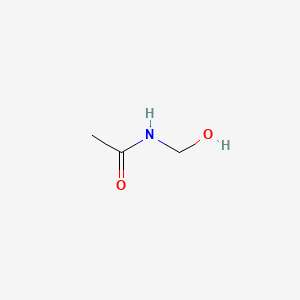

4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach includes the reaction of 4-chlorobenzoic acid with anhydrous methanol . Further details on the synthetic pathway and optimization conditions would require a deeper investigation.

Molecular Structure Analysis

The crystal and molecular structure of 4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid has been characterized using various spectroscopic techniques, including FT-IR, NMR , and single-crystal X-ray diffraction . The compound crystallizes in the orthorhombic space group Pna21 , with the unit cell containing 8 asymmetric molecules . The bond lengths, bond angles, and torsion angles have been calculated using density functional theory (DFT) methods .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Field

Application

1,3,4-Thiadiazole derivatives have been synthesized and tested for their antiviral activity .

Methods

The compounds were prepared and their inhibitory activity against influenza A and CoxB3 virus was tested .

Results

Some compounds showed inhibitory activity with IC50 values ranging from 0.4 to 2.1 µg/mL .

Anticancer Activity

Field

Application

1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antiproliferative ability .

Methods

The derivatives were synthesized and their ability to inhibit the growth of various cancer cell lines was tested .

Results

Some of the synthesized derivatives showed promising results against HEPG2, HELA, SW1116 and BGC823 cancer cell lines .

Antidiabetic Activity

Field

Application

1,3,4-Thiadiazole derivatives have been studied for their potential antidiabetic activity .

Methods

The compounds were synthesized and their ability to regulate blood glucose levels was tested .

Results

Some of the synthesized compounds showed promising results in regulating blood glucose levels .

Antibacterial Activity

Field

Application

1,3,4-Thiadiazole derivatives have been synthesized and tested for their antibacterial activity .

Methods

The compounds were prepared and their inhibitory activity against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium was tested .

Results

Some compounds showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Antifungal Activity

Field

Application

1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antifungal activity .

Methods

The derivatives were synthesized and their ability to inhibit the growth of various fungi was tested .

Results

Some of the synthesized derivatives showed promising results against various fungi .

Antidepressant Activity

Field

Application

1,3,4-Thiadiazole derivatives have been studied for their potential antidepressant activity .

Methods

The compounds were synthesized and their ability to regulate mood was tested .

Results

Some of the synthesized compounds showed promising results in mood regulation .

Eigenschaften

IUPAC Name |

4-[[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4S/c18-11-3-5-12(6-4-11)19-15(22)16-21-20-14(26-16)9-25-13-7-1-10(2-8-13)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDFVXCINVCAGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)